molecular formula C20H30N4O B6758965 cyclohexyl-[3-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-ylamino)pyrrolidin-1-yl]methanone

cyclohexyl-[3-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-ylamino)pyrrolidin-1-yl]methanone

Cat. No.: B6758965
M. Wt: 342.5 g/mol
InChI Key: GIHUQQHSQQACID-UHFFFAOYSA-N
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Description

Cyclohexyl-[3-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-ylamino)pyrrolidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group attached to a pyrrolidine ring, which is further connected to a tetrahydrocycloheptapyrimidine moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl-[3-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-ylamino)pyrrolidin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the reaction of a suitable amine with a ketone or aldehyde under acidic or basic conditions.

    Attachment of the cyclohexyl group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halides.

    Construction of the tetrahydrocycloheptapyrimidine moiety: This step involves the cyclization of appropriate intermediates under controlled conditions, often using catalysts or specific reagents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-[3-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-ylamino)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclohexyl-[3-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-ylamino)pyrrolidin-1-yl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of cyclohexyl-[3-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-ylamino)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl-[3-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-ylamino)pyrrolidin-1-yl]methanol
  • Cyclohexyl-[3-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-ylamino)pyrrolidin-1-yl]ethanone

Uniqueness

Cyclohexyl-[3-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-ylamino)pyrrolidin-1-yl]methanone is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

cyclohexyl-[3-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-ylamino)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O/c25-20(15-7-3-1-4-8-15)24-12-11-16(13-24)23-19-17-9-5-2-6-10-18(17)21-14-22-19/h14-16H,1-13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHUQQHSQQACID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(C2)NC3=NC=NC4=C3CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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